[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol
Description
[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol (CAS: 1256106-48-5) is a pyrrolidine derivative with the molecular formula C₁₃H₁₉NO₂ and a molar mass of 221.3 g/mol. Its structure features a benzyl group at the 1-position and two hydroxymethyl substituents at the 3-position of the pyrrolidine ring (Figure 1). This compound is stored at room temperature, indicating reasonable stability under ambient conditions .
Properties
IUPAC Name |
[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-10-13(11-16)6-7-14(9-13)8-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGSICINTMCWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol typically involves the reaction of benzylamine with formaldehyde and a pyrrolidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial process may also incorporate purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction may yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the design of new drugs for the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Features :
- Hydrophilicity: The dual hydroxymethyl groups enhance water solubility compared to non-polar pyrrolidine analogs.
- Stereochemical Complexity : The 3-position substituents may lead to diastereomer formation during synthesis, necessitating purification via column chromatography .
- Applications : Pyrrolidine derivatives are widely used in medicinal chemistry as protease inhibitors, receptor ligands, or intermediates in drug synthesis.
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol with structurally related pyrrolidine derivatives:
Key Observations :
Yield Comparison :
Physicochemical Properties
- Thermal Stability : Room-temperature storage of the target contrasts with some pyrrolidine carboxylates requiring refrigeration, indicating superior stability .
Biological Activity
[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 219.30 g/mol. The compound features a pyrrolidine ring substituted with both a benzyl group and a hydroxymethyl group, which significantly influences its biological activity and chemical reactivity.
Antimicrobial Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound may possess antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.0048 | E. coli |
Neurological Applications
The compound is also being investigated for its potential in treating neurological disorders. Its structural features suggest that it may interact with neurotransmitter systems, making it a candidate for drug development aimed at conditions such as depression or anxiety.
Case Studies
Recent studies have explored the synthesis and biological evaluation of this compound and its analogs:
- Synthesis Methodology : A straightforward synthetic route was established for producing the compound with high yields under mild conditions, facilitating further biological evaluations.
- Biological Evaluation : In one study, the compound was tested against various microbial strains, showing promising results in inhibiting bacterial growth compared to standard antibiotics .
Comparison with Similar Compounds
This compound shares structural similarities with other pyrrolidine derivatives but stands out due to its unique functional groups:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | CHNO | Enantiomer with potentially different biological activity |
| 1-(Benzyl)pyrrolidine | CHN | Lacks hydroxymethyl group; different reactivity |
| (R)-N-Benzylprolinol | CHNO | Exhibits distinct pharmacological profiles |
Q & A
Q. What are the optimal synthetic routes for [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol, and how can enantiomeric purity be ensured?
Methodological Answer: Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Benzylation : Reacting pyrrolidine with benzyl halides under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl group .
- Hydroxymethylation : Using formaldehyde or hydroxymethylation agents under controlled pH and temperature to install hydroxymethyl groups .
- Chiral Resolution : Employing chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to achieve high enantiomeric purity. Techniques like chiral HPLC or polarimetry are critical for verifying purity .
Q. How can the stereochemistry and spatial arrangement of this compound be characterized experimentally?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and absolute configuration. For example, bond lengths between C-N (1.47 Å) and C-O (1.42 Å) confirm stability .
- NMR Spectroscopy : NOESY or ROESY experiments identify through-space interactions to assign stereochemistry .
- Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry and predicts spectroscopic profiles for comparison with experimental data .
Q. What are the primary physicochemical properties relevant to its behavior in biological assays?
Methodological Answer:
- LogP : Determined via shake-flask or HPLC methods to assess lipophilicity (critical for blood-brain barrier penetration).
- pKa : Measured using potentiometric titration; the compound’s amine groups (pKa ~9.5) influence protonation states under physiological conditions .
- Solubility : Evaluated in PBS or DMSO; hydroxymethyl groups enhance aqueous solubility compared to non-polar analogues .
Advanced Research Questions
Q. How does stereochemical variation (e.g., R vs. S configurations) impact biological activity, and how can conflicting data be resolved?
Methodological Answer:
- Enantiomer-Specific Assays : Test R and S isomers in receptor-binding studies (e.g., radioligand displacement assays) to identify stereospecific interactions. For example, shows distinct melting points for enantiomers, suggesting divergent physicochemical behaviors .
- Data Reconciliation : Use meta-analysis to compare results across studies. Conflicting activity data may arise from impurities or assay variability. Cross-validate findings with orthogonal techniques (e.g., SPR vs. functional cAMP assays) .
Q. What computational strategies predict this compound’s interaction with neurotransmitter targets (e.g., dopamine receptors)?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding poses in receptor active sites. Focus on hydrogen bonding with hydroxymethyl groups and π-π stacking with the benzyl moiety .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) to rank affinity .
- QSAR Models : Corrogate structural features (e.g., substituent electronegativity) with activity data from analogues to predict untested targets .
Q. How can contradictory crystallographic and spectroscopic data on its conformation be resolved?
Methodological Answer:
- Hybrid Validation : Compare X-ray data with solid-state NMR to resolve discrepancies. For example, reports bond angles of 109.5° for the pyrrolidine ring, which should align with DFT-optimized structures .
- Temperature-Dependent Studies : Perform variable-temperature NMR to detect dynamic conformational changes not captured in static crystallography .
Q. What strategies enhance its metabolic stability without compromising receptor affinity?
Methodological Answer:
- Prodrug Design : Mask hydroxymethyl groups as esters or carbamates to reduce first-pass metabolism. Test hydrolysis rates in liver microsomes .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD2 substitutions) to slow CYP450-mediated degradation, as seen in deuterated pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
